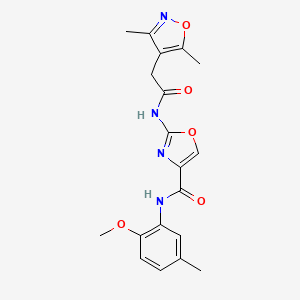
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.392. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide , a derivative of isoxazole and oxazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies on the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an isoxazole moiety, which is known for its role in various biological activities. The presence of substituents such as methoxy and dimethyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives containing isoxazole rings have demonstrated selective toxicity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has been assessed against various bacterial strains. Studies show that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus while showing limited effects on Gram-negative strains . The structure–activity relationship (SAR) suggests that electron-donating groups enhance antibacterial efficacy.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated an IC50 value in the low micromolar range for breast and lung cancer cells, suggesting potent activity. The apoptosis pathway was confirmed via flow cytometry analysis, highlighting increased levels of cleaved PARP and caspase-3 .
- Antimicrobial Screening : In a screening assay against Bacillus subtilis and Escherichia coli, the compound showed minimal inhibitory concentrations (MICs) that were significantly lower for Gram-positive bacteria compared to Gram-negative ones. This selectivity underscores its potential as an antibiotic candidate .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis via caspase activation |
| A549 | 7.5 | Induction of cell cycle arrest |
| PC3 | 6.0 | Inhibition of proliferation |
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive |
| Escherichia coli | >100 | Gram-negative |
Eigenschaften
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-10-5-6-16(26-4)14(7-10)20-18(25)15-9-27-19(21-15)22-17(24)8-13-11(2)23-28-12(13)3/h5-7,9H,8H2,1-4H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAUTZDBZUAWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













